Magnesium carbonate hydrate

Description

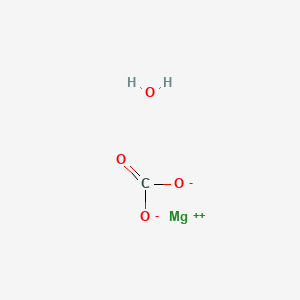

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNQQNXFFQJAID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgCO3, CMgO3 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049660 | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, light, white friable masses or as a bulky white powder, WHITE POWDER. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

0.1g/L, Practically insoluble both in water or ethanol, White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, 0.0106 G/100 CC COLD WATER, SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA, Insoluble in alcohol; soluble in acids, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.0, Bulk density approximately 4 lb/cu ft, Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/, White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/, Relative density (water = 1): 2.95 | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light, bulky, white powder | |

CAS No. |

546-93-0, 7757-69-9, 13717-00-5 | |

| Record name | Magnesium carbonate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, magnesium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IHC698356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0969 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 350, 990 °C | |

| Record name | Magnesium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"crystal structure analysis of magnesium carbonate trihydrate"

An In-Depth Technical Guide to the Crystal Structure Analysis of Magnesium Carbonate Trihydrate (Nesquehonite)

Foreword: Decoding a Deceptively Simple Mineral

Magnesium carbonate trihydrate, known mineralogically as nesquehonite, presents a fascinating case study in materials characterization. While its chemical formula, MgCO₃·3H₂O, appears straightforward, its structural nuances and thermal behavior have been subjects of considerable scientific inquiry. For researchers in geochemistry, materials science, and particularly pharmaceutical development, a precise understanding of its crystal structure is not merely academic; it is fundamental to controlling its physical and chemical properties. In the pharmaceutical industry, magnesium carbonate is utilized as an antacid, a laxative, and a common excipient in solid dosage forms like tablets and capsules.[1][2][3][4] Its performance in these roles—from neutralizing stomach acid to ensuring the stability and controlled release of active pharmaceutical ingredients (APIs)—is intrinsically linked to its crystal structure, hydration state, and particle morphology.[2][5]

This guide eschews a conventional, rigid format. Instead, it is structured to provide a logical, in-depth exploration of nesquehonite, mirroring the scientific process itself. We will journey from the foundational crystallographic theory to the practicalities of synthesis and the multi-technique analytical approach required for a comprehensive structural elucidation. The causality behind each experimental choice is emphasized, providing not just a protocol, but a strategic framework for analysis.

The Foundational Blueprint: Crystallographic and Structural Properties

Before any analysis can begin, it is crucial to understand the established crystallographic data for nesquehonite. This forms the theoretical baseline against which all experimental data will be compared. The structure is characterized by infinite chains of corner-sharing, distorted magnesium-oxygen octahedra ([MgO₆]) that run parallel to the[6] crystallographic axis.[7][8] These chains are intricately linked by trigonal carbonate ([CO₃]) groups.[9] A key feature is the extensive network of hydrogen bonds involving both coordinated and lattice water molecules, which provides stability to the overall structure.[7][8]

There has been historical debate over the precise chemical formula, with some studies suggesting Mg(HCO₃)(OH)·2H₂O based on certain spectroscopic and thermal analyses.[10][11] However, definitive studies using neutron diffraction, which can precisely locate hydrogen atoms, have confirmed the presence of three distinct water molecules, validating the MgCO₃·3H₂O formula.[11][12][13]

Table 1: Crystallographic Data for Nesquehonite

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [10][14] |

| Space Group | P2₁/n (or P2₁/m) | [8][12][14] |

| a-axis (Å) | 7.68 – 7.72 | [8][9][14] |

| b-axis (Å) | 5.36 – 5.39 | [8][9][14] |

| c-axis (Å) | 12.00 – 12.14 | [8][9][14] |

| β-angle (°) | 90.16 – 90.45 | [8][9][14] |

| Unit Cell Volume (ų) | ~501 - 504 | [8][13][14] |

| Formula Units (Z) | 4 | [8][14] |

Synthesis and Sample Preparation: The Prerequisite for Quality Data

The quality of any crystal structure analysis is directly contingent on the quality of the sample. For nesquehonite, this means synthesizing phase-pure powder for techniques like PXRD and, crucially, growing well-formed single crystals for the definitive SC-XRD analysis. The coprecipitation method is a reliable and commonly used approach.[15]

Causality in Synthesis: Why Conditions Matter

The choice of reaction parameters is not arbitrary. Temperature, pH, and reactant concentration directly influence the nucleation and growth kinetics, which in turn dictate the resulting phase and morphology.[16][17] Lower temperatures (e.g., 25-50°C) and a pH range of approximately 8.5-9.0 favor the formation of needle-like nesquehonite crystals.[16][17] Deviating significantly, especially to higher temperatures, can lead to the formation of other hydrated magnesium carbonates like hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O).[17][18]

Experimental Protocol: Synthesis of Nesquehonite Crystals

-

Reagent Preparation:

-

Precipitation:

-

Place the magnesium chloride solution in a temperature-controlled reaction vessel maintained at 40°C.

-

While stirring vigorously, slowly add the carbonate solution to the magnesium chloride solution. A white precipitate will form immediately.

-

Monitor and adjust the pH of the solution to maintain it within the 8.8-9.0 range using dilute NaOH or HCl as needed.[16]

-

-

Aging and Crystallization:

-

Continue stirring the suspension at 40°C for a period of 1 to 3 hours. This "aging" step allows for the dissolution of smaller, less-perfect crystallites and the growth of larger, more well-defined crystals.[16]

-

-

Isolation and Washing:

-

Collect the precipitate by vacuum filtration.

-

Wash the collected crystals several times with deionized water to remove any soluble byproducts (e.g., NaCl).

-

Perform a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the product in a desiccator or a low-temperature oven (below 50°C) to avoid dehydration.

-

Protocol: Single Crystal Selection and Mounting

-

Microscopic Examination: Place a small amount of the synthesized powder in a drop of paratone oil on a glass slide. Examine under a polarizing microscope.[20]

-

Selection Criteria: Identify a crystal that is transparent, free of cracks or inclusions, and exhibits uniform extinction every 90° of rotation under cross-polarized light. Reject any twinned or intergrown crystals.[20]

-

Mounting: Using a micro-manipulator or a very fine needle, carefully pick up the selected crystal. The crystal can be affixed to the tip of a glass fiber or a cryo-loop using a minimal amount of grease or oil.[21] The goal is to secure the crystal firmly for data collection without obscuring it.

The Analytical Gauntlet: A Multi-Technique Approach

No single technique can provide a complete picture. A robust analysis of nesquehonite relies on the synergistic application of diffraction, spectroscopic, and thermal methods.

Caption: Integrated workflow for nesquehonite crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

Expertise & Causality: SC-XRD is the cornerstone of structural analysis because it provides a three-dimensional map of electron density within the crystal lattice.[22] By analyzing the diffraction pattern produced when a single crystal is irradiated with monochromatic X-rays, we can directly determine the precise positions of each atom in the unit cell, leading to accurate measurements of bond lengths, bond angles, and the overall crystal packing.[22] This is the only technique that can unambiguously solve the complete crystal structure from first principles.

Caption: Step-by-step workflow for single-crystal X-ray diffraction.

-

Crystal Centering: Mount the crystal on the goniometer head of the diffractometer and optically center it in the X-ray beam.

-

Unit Cell Determination: Collect a preliminary set of diffraction frames to determine the unit cell parameters and Bravais lattice.[22]

-

Data Collection Strategy: Based on the crystal symmetry, devise a strategy to collect a complete, redundant dataset by rotating the crystal through a series of angles.

-

Data Integration and Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for factors like Lorentz-polarization.

-

Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial model of the crystal structure.

-

Structure Refinement: Iteratively refine the atomic positions, site occupancies, and displacement parameters using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the structural model. The hydrogen atoms of the water molecules are typically located from the difference Fourier map in the final stages of refinement.[8]

-

Validation: The final refined structure is validated by checking crystallographic figures of merit (e.g., R1, wR2, Goodness-of-Fit). The result is typically reported in a standard Crystallographic Information File (CIF).

Powder X-ray Diffraction (PXRD): The Workhorse for Phase Analysis

Expertise & Causality: While SC-XRD provides the ultimate structural detail from a perfect crystal, PXRD is indispensable for routine analysis of bulk, polycrystalline materials.[23] Its primary strength lies in phase identification; the diffraction pattern of a crystalline material is a unique fingerprint. By comparing the experimental pattern to a database of known phases (like the ICDD PDF), we can rapidly confirm that our synthesis has produced pure nesquehonite and not a mixture of different magnesium carbonate hydrates.[24] Furthermore, Rietveld refinement of high-quality powder data can be used to determine precise lattice parameters.[8]

-

Sample Preparation: Gently grind a small amount (~100 mg) of the synthesized nesquehonite into a fine, homogeneous powder using an agate mortar and pestle.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface to minimize preferred orientation effects.

-

Data Acquisition: Place the sample holder in the powder diffractometer. Collect a diffraction pattern over a relevant angular range (e.g., 5-80° 2θ) using Cu Kα radiation.

-

Phase Identification: Use search-match software to compare the positions and relative intensities of the experimental diffraction peaks with reference patterns from the ICDD database (e.g., PDF #00-020-0669 for nesquehonite).[24][25]

-

(Optional) Rietveld Refinement: For high-precision work, perform a full-profile Rietveld refinement against the collected data to refine the unit cell parameters and other structural details.[8]

Spectroscopic Corroboration: FTIR and Raman Analysis

Expertise & Causality: Vibrational spectroscopy acts as a powerful complementary technique.[26] Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules, providing specific information about the chemical bonds and functional groups present.[27] For nesquehonite, this is critical for confirming the identity of the carbonate group (as opposed to bicarbonate) and characterizing the hydrogen-bonding environment of the water molecules. The presence and positions of specific bands can help definitively distinguish between the proposed MgCO₃·3H₂O and Mg(HCO₃)(OH)·2H₂O formulas.[11][13]

Table 2: Key Vibrational Modes for Nesquehonite

| Wavenumber (cm⁻¹) | Assignment | Technique | Source(s) |

| ~3555, ~3446, ~2940 | O-H stretching (water molecules) | FTIR / Raman | [13][27] |

| ~1483, ~1447 | ν₃ (asymmetric stretch) of CO₃²⁻ | FTIR | [18] |

| ~1115 | ν₁ (symmetric stretch) of CO₃²⁻ | FTIR | [18] |

| ~850 | ν₂ (out-of-plane bend) of CO₃²⁻ | FTIR | [18] |

-

FTIR (ATR): Place a small amount of the powder sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Raman: Place a small amount of the sample on a microscope slide and focus the laser beam onto the sample. Collect the Raman spectrum using an appropriate laser wavelength (e.g., 532 or 785 nm) to minimize fluorescence.

Thermal Analysis (TGA/DSC): Quantifying Hydration and Stability

Expertise & Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the hydration state and thermal stability of nesquehonite.[28] TGA measures the change in mass as a function of temperature, allowing for precise quantification of the water content. The multi-step mass loss observed for nesquehonite is strong evidence for the presence of three water molecules with different bonding environments that are lost at distinct temperatures.[29][30] DSC measures the heat flow associated with thermal events, identifying endothermic processes like dehydration and decarbonation.[31]

Caption: Thermal decomposition pathway of nesquehonite.

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Heating Program: Heat the sample from ambient temperature to ~1000°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[28]

-

Data Analysis: Analyze the resulting TGA curve to determine the percentage mass loss at each step, correlating it to the loss of water and carbon dioxide. Analyze the DSC curve to identify the temperatures of endothermic and exothermic events. The decomposition of nesquehonite typically involves multiple dehydration steps below ~250°C, followed by decarbonation above 400°C.[25][31]

Conclusion: A Unified Structural Portrait

The comprehensive structural analysis of magnesium carbonate trihydrate is a prime example of the necessity of a multi-technique, evidence-based approach in materials science. While single-crystal X-ray diffraction provides the definitive atomic-level structure, its findings are validated and enriched by a suite of complementary methods. Powder XRD confirms bulk phase purity, vibrational spectroscopy verifies the nature of chemical bonds, and thermal analysis quantifies the hydration state and maps the material's stability. For the drug development professional, this rigorous characterization is paramount. It provides the foundational knowledge required to control the physical properties of this important pharmaceutical excipient, ensuring product consistency, stability, and efficacy.

References

-

Crystal structure of nesquehonite (MgCO3·3H2O) projected along the (a)b - ResearchGate. (n.d.). Retrieved from [Link]

-

Nesquehonite: Mineral information, data and localities. (n.d.). Mindat.org. Retrieved from [Link]

- Giester, G., Lengauer, C. L., & Rieck, B. (2000). The crystal structure of nesquehonite, MgCO3 · 3H2O, from Lavrion, Greece. Mineralogy and Petrology, 70(3-4), 153–163.

- A comprehensive review of the chemical and structural behavior of MgCO 3 ·3H 2 O nesquehonite: insights into its stability and functionality. (2025). CrystEngComm. The Royal Society of Chemistry.

-

Nesquehonite Mineral Data. (n.d.). Webmineral.com. Retrieved from [Link]

-

Nesquehonite Mg(HCO3)(OH)• 2H2O. (n.d.). In Handbook of Mineralogy. Retrieved from [Link]

- Yamamoto, G., Kyono, A., Kagi, H., & Hattori, T. (2021). Crystal structure of nesquehonite, MgCO3·3H(D)2O by neutron diffraction and effect of pH on structural formulas of nesquehonite. Journal of Mineralogical and Petrological Sciences, 116(2), 89-98.

-

High-temperature X-ray diffraction patterns of nesquehonite up to 160... (n.d.). ResearchGate. Retrieved from [Link]

- Yamamoto, G., Kyono, A., Kagi, H., & Hattori, T. (2021). Crystal structure of nesquehonite, MgCO3·3H(D)2O by neutron diffraction and effect of pH on structural formulas of nesquehonite. J-Stage.

-

(a) X-ray diffraction pattern and (b) thermogravimetry of nesquehonite... (n.d.). ResearchGate. Retrieved from [Link]

-

XRD pattern of nesquehonite (synthesis conditions: 25°C, 4 h, 0.1 mol... (n.d.). ResearchGate. Retrieved from [Link]

- Yamamoto, G., Kyono, A., Kagi, H., & Hattori, T. (2018). Crystal structure of nesquehonite, MgCO3・3(H,D)2O by neutron diffraction, Raman spectroscopy, and thermal analysis. Confit.

-

Magnesium carbonate. (n.d.). In Wikipedia. Retrieved from [Link]

- Research on Controllable Synthesis of Magnesium Carbonate Tri-Hydr

- Resolving the Chemical Formula of Nesquehonite via NMR Crystallography, DFT Computation, and Complementary Neutron Diffraction. (n.d.). OSTI.GOV.

- Preparation of Magnesium Carbonate Trihydrate Crystals by Coprecipitation and Its Growth Mechanism. (2024). Magnesia Supplier.

- CN101259968A - Method for preparing magnesium carbonate trihydrate from magnesium chloride-containing brine using ammonium carbonate. (n.d.). Google Patents.

- Zhang, C., Zhang, H., & Li, H. (2006). Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates. The Journal of Physical Chemistry B, 110(26), 12969–12973.

- Liso, M. J., et al. (n.d.). Dolomitic lime: thermal decomposition of nesquehonite. DADUN.

- Synthesis of Magnesium Carbonate via Carbonation under High Pressure in an Autoclave. (n.d.). MDPI.

- Frost, R. L., & Hales, M. C. (2008). Conventional and Controlled Rate Thermal analysis of nesquehonite Mg(HCO3)(OH)•2(H2O).

- Thermal characterization and kinetic analysis of nesquehonite, hydromagnesite, and brucite, using TG–DTG and DSC techniques. (n.d.).

-

Thermogravimetric analysis (TGA), differential scanning calorimetry... (n.d.). ResearchGate. Retrieved from [Link]

- Frost, R. L. (2011). Raman spectroscopic study of the magnesium carbonate mineral hydromagnesite (Mg5[(CO3)4(OH)2]. SciSpace.

- The Significance of Magnesium Carbonate in Industrial Applic

- Applications and Benefits of Pharmaceutical Grade Magnesium Carbon

- Thermal characterization and kinetic analysis of nesquehonite, hydromagnesite, and brucite, using TG–DTG and DSC techniques. (n.d.). OUCI.

- Kristova, P. (n.d.). Spectroscopic techniques for monitoring carbonation reactions and quantification of their products. University of Brighton.

- Temperature- and pH-Dependent Morphology and FT−IR Analysis of Magnesium Carbonate Hydrates. (n.d.).

- Raman spectroscopic study of the magnesium carbonate minerals– artinite and dypingite. (n.d.).

- Typical Applications of Magnesium Carbonate in the Pharmaceutical Industry. (2025).

- What is Magnesium Carbonate used for? (2024).

- Mesoporous magnesium carbonate as a drug delivery vehicle for stabilising amorphous drugs and regulating their release r

- Single crystal X-ray diffraction experiments of silica clathr

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

- MODERN XRD METHODS IN MINERALOGY. (n.d.). University of Vienna.

- Growing and Mounting Single Crystals Your Diffractometer Will Treasure. (n.d.). BYU Department of Chemistry and Biochemistry.

Sources

- 1. The Significance of Magnesium Carbonate in Industrial Applications — OMV [omv.co.za]

- 2. Pharmaceutical Grade Magnesium Carbonate: Applications, Benefits [magnesiumking.com]

- 3. meixi-mgo.com [meixi-mgo.com]

- 4. What is Magnesium Carbonate used for? [synapse.patsnap.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The crystal structure of nesquehonite, MgCO3 · 3H2O, from Lavrion, Greece - ProQuest [proquest.com]

- 9. A comprehensive review of the chemical and structural behavior of MgCO 3 ·3H 2 O nesquehonite: insights into its stability and functionality - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00682A [pubs.rsc.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. osti.gov [osti.gov]

- 12. Crystal structure of nesquehonite, MgCO3·3H(D)2O by neutron diffraction and effect of pH on structural formulas of nesquehonite | Semantic Scholar [semanticscholar.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. mindat.org [mindat.org]

- 15. meixi-mgo.com [meixi-mgo.com]

- 16. Research on Controllable Synthesis of Magnesium Carbonate Tri-Hydrate | Scientific.Net [scientific.net]

- 17. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN101259968A - Method for preparing magnesium carbonate trihydrate from magnesium chloride-containing brine using ammonium carbonate - Google Patents [patents.google.com]

- 20. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 21. chem.byu.edu [chem.byu.edu]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 23. fkf.mpg.de [fkf.mpg.de]

- 24. researchgate.net [researchgate.net]

- 25. dadun.unav.edu [dadun.unav.edu]

- 26. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 27. scispace.com [scispace.com]

- 28. researchgate.net [researchgate.net]

- 29. confit.atlas.jp [confit.atlas.jp]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Nesquehonite (MgCO₃·3H₂O)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nesquehonite (MgCO₃·3H₂O) is a hydrated magnesium carbonate that holds a pivotal, albeit often transient, role in the MgO-CO₂-H₂O system. While magnesite (MgCO₃) is the most thermodynamically stable phase, its formation is kinetically hindered at ambient conditions, positioning nesquehonite as a critical, metastable precursor in both geological and industrial processes.[1][2][3] A thorough understanding of its thermodynamic properties is paramount for applications ranging from carbon capture, utilization, and storage (CCUS) and the development of eco-friendly cements to predicting mineral evolution in geochemical systems.[4][5][6] This guide provides a comprehensive analysis of the core thermodynamic parameters, thermal stability, phase equilibria, and solubility of nesquehonite, grounded in experimental data and field-proven insights. It further details the methodologies for characterizing these properties, ensuring a self-validating approach to its study.

Core Thermodynamic Parameters: The Foundation of Stability

The intrinsic stability of a mineral is defined by its fundamental thermodynamic properties. These values dictate the spontaneity of formation and transformation reactions. For nesquehonite, extensive calorimetric studies have established these core parameters, which serve as the baseline for understanding its behavior.

The standard molar enthalpy (ΔH°f) and Gibbs free energy of formation (ΔG°f) have been precisely determined using hydrochloric acid solution calorimetry.[7][8] Concurrently, low-temperature heat capacity measurements have yielded the standard entropy (S°) and heat capacity (Cp).[9] These cornerstone values are summarized in Table 1.

Table 1: Fundamental Thermodynamic Properties of Nesquehonite at 298.15 K (25 °C)

| Property | Symbol | Value | Unit | Source |

|---|---|---|---|---|

| Standard Molar Enthalpy of Formation | ΔH°f,298 | -472,576 ± 110 | cal/mol | [7][8] |

| -1977.26 ± 0.46 | kJ/mol | |||

| Standard Gibbs Free Energy of Formation | ΔG°f,298 | -412,040 ± 120 | cal/mol | [7][8] |

| -1723.98 ± 0.50 | kJ/mol | |||

| Standard Molar Entropy | S°298.15 | 46.76 ± 0.14 | cal/mol·K | [9] |

| 195.64 ± 0.59 | J/mol·K | |||

| Molar Heat Capacity | C°p,298.15 | 56.81 ± 0.17 | cal/mol·K | [9] |

| | | 237.69 ± 0.71 | J/mol·K | |

Note: Values converted from calories to joules using a conversion factor of 4.184 J/cal.

A notable feature of nesquehonite is a λ-type transition observed in its heat capacity between 280 K and 320 K, peaking at 306.5 K (33.35 °C).[9] This anomaly indicates a higher-order phase transition, the entropy change for which is approximately 0.6 cal/mol·K.[9] This behavior is critical for models operating around ambient temperatures.

Thermal Stability and Decomposition Pathway

The behavior of nesquehonite upon heating is a multi-stage process of dehydration and decarbonation, which is crucial for its application in thermally activated cements and for understanding its geological fate.[10] This decomposition is highly dependent on experimental conditions such as heating rate and atmosphere, but a general pathway has been established through extensive thermal analysis (TGA/DTA).[1][2][10][11][12][13]

The process can be summarized in the following key stages:

-

Stage 1: Initial Dehydration. The decomposition begins with the loss of the single, non-coordinating water molecule that is held between the structural chains by hydrogen bonds.[2][14] This occurs between approximately 40-70 °C and 117-144 °C, resulting in a mass loss of about 13% and the formation of a partially collapsed, ill-crystallized phase referred to as "phase X," with an approximate composition of MgCO₃·2H₂O.[2][10][13]

-

Stage 2 & 3: Further Dehydration. As heating continues, the two remaining water molecules, which directly coordinate with the Mg²⁺ ions, are lost.[1][14] This process, typically occurring up to ~300 °C, leads to the formation of monohydrated and subsequently amorphous magnesium carbonate.[2][11] The total mass loss from the three dehydration steps is approximately 39%.[1]

-

Stage 4 & 5: Decarbonation. The final stages, occurring at higher temperatures (starting around 350-400 °C), involve the loss of CO₂ from the anhydrous magnesium carbonate, ultimately yielding periclase (MgO).[1][12] The total weight loss for the complete decomposition is approximately 70.8%.[1]

Interestingly, the initial decomposition products can be readily rehydrated to regenerate nesquehonite, suggesting that key structural motifs are preserved during the initial water loss.[10][13] This property is the basis for its potential use in self-cementing systems.[1]

Caption: Generalized thermal decomposition pathway of nesquehonite.

Table 2: Representative Thermal Decomposition Stages of Nesquehonite

| Stage | Temperature Range (°C) | Process | Mass Loss (wt%) | Resulting Product | References |

|---|---|---|---|---|---|

| 1 | 40 - 144 | Dehydration | ~13% | "Phase X" (MgCO₃·2H₂O) | [2][10] |

| 2 & 3 | 144 - 350 | Dehydration | ~26% (total ~39%) | Amorphous MgCO₃ | [1][2] |

| 4 & 5 | 350 - 550+ | Decarbonation | ~31.8% (total ~70.8%) | Periclase (MgO) |[1][12] |

Phase Equilibria and Solubility

Nesquehonite's existence is a classic example of Ostwald's rule of stages, where a less stable form crystallizes first due to kinetic advantages. Within the MgO-CO₂-H₂O system, thermodynamic calculations show that nesquehonite is the most stable magnesium carbonate phase only at low temperatures (below approximately -4 °C to -12 °C).[1][2] Above this temperature, magnesite is the thermodynamically favored phase. However, the high hydration energy of the Mg²⁺ ion in solution kinetically inhibits the direct precipitation of anhydrous magnesite at ambient conditions, allowing the metastable nesquehonite to form first.[1][2]

With time or a change in conditions (e.g., heating above ~50-60 °C in a moist atmosphere), nesquehonite transforms into other hydrated magnesium carbonates like dypingite and hydromagnesite, and eventually to magnesite.[4][10][15]

Caption: Kinetic vs. Thermodynamic stability of magnesium carbonates.

The solubility of nesquehonite is a critical parameter for controlling its precipitation and dissolution. In pure water, its solubility decreases as temperature increases within its stability range (up to ~50 °C).[16][17] However, the presence of dissolved CO₂ significantly enhances its dissolution.[18] The solubility behavior in various electrolyte solutions has also been studied; salts like MgCl₂, NH₄Cl, and KCl increase its solubility, likely due to complexation.[17]

Table 3: Nesquehonite Solubility Product (Ksp) at Various Temperatures

| Temperature (°C) | Log(Ksp) | Reference |

|---|---|---|

| 5 | -5.03 ± 0.13 | [16] |

| 25 | -5.27 ± 0.15 | [16] |

| 35 | -5.34 ± 0.04 | [16] |

Ksp defined for the reaction: MgCO₃·3H₂O ⇌ Mg²⁺ + CO₃²⁻ + 3H₂O[19]

Experimental Determination of Thermodynamic Properties

To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for two key analytical techniques used to characterize nesquehonite.

Protocol: Thermal Analysis (TGA-DTA/DSC)

Causality: Thermal analysis is the primary method for investigating the thermal stability, decomposition pathways, and phase transitions of nesquehonite. By precisely controlling the temperature environment and measuring corresponding changes in mass (TGA) and heat flow (DTA/DSC), we can quantify the distinct stages of dehydration and decarbonation. The choice of a slow, linear heating rate is crucial for resolving overlapping thermal events, while the atmospheric composition (e.g., inert nitrogen vs. reactive air or CO₂) is selected to mimic specific process conditions or to prevent unwanted side reactions.

Caption: Experimental workflow for Thermal Analysis of nesquehonite.

Step-by-Step Methodology:

-

Sample Preparation: A small, representative sample of synthetic or natural nesquehonite (~10-25 mg) is carefully weighed into an inert crucible (e.g., alumina or platinum).[10] Grinding the sample to a consistent, fine powder ensures uniform heat transfer.

-

Instrument Setup: The thermogravimetric analyzer, often coupled with a differential thermal analyzer (TGA-DTA) or differential scanning calorimeter (TGA-DSC), is calibrated for temperature and mass.

-

Atmosphere Control: The sample chamber is purged with a high-purity inert gas, typically nitrogen, at a controlled flow rate (e.g., 50-60 mL/min) to provide a stable, non-reactive environment.[10]

-

Thermal Program: The sample is heated from ambient temperature to an upper limit (e.g., 1000-1200 °C) at a constant, linear heating rate, typically between 5 °C/min and 20 °C/min.[10][11]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and DTA/DSC curve (heat flow vs. temperature) are analyzed. The derivative of the TGA curve (DTG) is used to pinpoint the temperatures of maximum decomposition rates. The mass loss for each step is quantified from the TGA curve, and the enthalpy of transitions (endothermic for decomposition) is determined by integrating the peaks in the DSC curve.[20]

Protocol: HCl Solution Calorimetry

Causality: To determine the standard enthalpy of formation (ΔH°f), a fundamental thermodynamic quantity, solution calorimetry provides a direct and accurate route. The principle relies on Hess's Law. By measuring the heat released or absorbed when nesquehonite and its constituent components (in their standard states, e.g., MgO, H₂O, CO₂) are dissolved in a strong solvent, one can construct a thermodynamic cycle to calculate the enthalpy of the formation reaction. A strong acid like HCl is used to ensure the dissolution reaction is rapid, complete, and unambiguous.

Caption: Workflow for determining ΔH°f via solution calorimetry.

Step-by-Step Methodology:

-

Calorimeter Preparation: An isoperibol or isothermal solution calorimeter is filled with a precise volume of hydrochloric acid (e.g., 20% HCl). The system is allowed to reach thermal equilibrium.

-

Heat of Solution Measurement:

-

Applying Hess's Law: The enthalpy of the reaction MgO(c) + CO₂(g) + 3H₂O(l) → MgCO₃·3H₂O(c) is calculated using the measured heats of solution.

-

Calculating Enthalpy of Formation: The standard enthalpy of formation of nesquehonite is then calculated by combining the enthalpy of the reaction with the well-established standard enthalpies of formation for MgO, CO₂, and H₂O.[7][8]

Implications and Applications

A deep understanding of nesquehonite's thermodynamic properties is not merely academic; it directly informs several critical applications.

-

Carbon Capture, Utilization, and Storage (CCUS): Nesquehonite is an attractive product for mineral carbonation technologies because it forms readily under ambient conditions.[4] Its thermodynamic profile governs the energy efficiency of the capture process and its stability determines the long-term viability of carbon storage.[3][10]

-

Advanced Materials & Green Cements: The ability of thermally activated nesquehonite to rehydrate and form a hardened, cementitious product makes it a promising low-CO₂ alternative to conventional Portland cement.[4][10] Its decomposition behavior and phase stability are key parameters for controlling the curing process and final mechanical properties of these materials.[5]

-

Geochemistry and Environmental Science: As a common precursor in the MgO-CO₂-H₂O system, the thermodynamics of nesquehonite are essential for accurately modeling the weathering of ultramafic rocks, the global magnesium and carbon cycles, and predicting the long-term fate of carbonate minerals in various environments.[1][2]

-

Pharmaceuticals and Drug Development: While less common, magnesium carbonate is used as a pharmaceutical excipient (e.g., an anti-caking agent or pH modifier). For any formulation containing a hydrated phase like nesquehonite, understanding its dehydration temperature and stability in the presence of moisture is critical for ensuring product shelf-life, preventing phase transformations that could alter drug delivery, and maintaining quality control.

Conclusion

Nesquehonite (MgCO₃·3H₂O) is a thermodynamically metastable yet kinetically persistent hydrated magnesium carbonate. Its properties are defined by a delicate interplay between its structure, particularly its three water molecules, and external conditions of temperature, pressure, and chemical environment. Its well-characterized enthalpy of formation, entropy, and heat capacity provide a solid foundation for predictive modeling, while its multi-stage thermal decomposition pathway is central to its practical applications. For researchers in geochemistry, materials science, and carbon management, a command of these thermodynamic principles is indispensable for harnessing the potential of this versatile mineral. Future work should focus on further elucidating the precise structure of transient intermediates like "phase X" and developing more sophisticated kinetic models to predict its transformation rates under diverse geological and industrial scenarios.

References

-

Gotor, F. J., et al. (2013). Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material. Crystal Growth & Design. [Link]

-

Gotor, F. J., et al. (2013). Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material. ACS Publications. [Link]

-

Morgan, T., et al. (2016). Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products. Frontiers in Energy Research. [Link]

-

Lanas, J., & Alvarez, J. I. (2004). Dolomitic lime: thermal decomposition of nesquehonite. DADUN, University of Navarra Digital Academic Repository. [Link]

-

Vágvölgyi, V., et al. (2008). Conventional and controlled rate thermal analysis of nesquehonite Mg(HCO3)(OH)x2(H2O). Journal of Thermal Analysis and Calorimetry. [Link]

-

Jauffret, G., et al. (2016). On the thermal decomposition of nesquehonite. Physics and Chemistry of Minerals. [Link]

-

Robie, R. A., & Hemingway, B. S. (1973). The enthalpies of formation of nesquehonite, MgCO3 * 3H2O, and hydromagnesite, 5MgO * 4CO2 * 5H2O. U.S. Geological Survey Journal of Research. [Link]

-

Lanas, J., & Alvarez, J. I. (2004). Dolomitic lime: thermal decomposition of nesquehonite. DADUN, University of Navarra Digital Academic Repository. [Link]

-

Li, Z., et al. (2025). A Comprehensive Review of the Chemical and Structural Behavior of MgCO₃·3H₂O Nesquehonite: Insights into its Stability and Functionality. ResearchGate. [Link]

-

Robie, R. A., & Hemingway, B. S. (1973). The enthalpies of formation of nesquehonite, MgCO3 * 3H2O, and hydromagnesite, 5MgO * 4CO2 * 5H2O. USGS Publications Warehouse. [Link]

-

Li, Z., et al. (2025). A comprehensive review of the chemical and structural behavior of MgCO₃·3H₂O nesquehonite: insights into its stability and functionality. CrystEngComm. [Link]

-

Felmy, A. R., et al. (2012). Calculated phase stability field for the MgO-CO2-H2O system. ResearchGate. [Link]

-

Zhao, L. (2016). Kinetics of Nesquehonite Nucleation. CUNY Academic Works. [Link]

-

Peng, C., et al. (2020). Numerical Modeling of CO2, Water, Sodium Chloride, and Magnesium Carbonates Equilibrium to High Temperature and Pressure. Minerals. [Link]

-

Bénézeth, P., et al. (2018). Solubility and stability of nesquehonite (MgCO3·3H2O) in mixed NaCl + MgCl2, NH4Cl + MgCl2, LiCl, and LiCl + MgCl2 solutions. ResearchGate. [Link]

-

Hänchen, M., et al. (2008). Phase diagrams for the system MgO–CO 2 –H 2 O. ResearchGate. [Link]

-

Wang, F., et al. (2023). Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica. Environmental Science & Technology. [Link]

-

Ren, H., et al. (2014). Thermal characterization and kinetic analysis of nesquehonite, hydromagnesite, and brucite, using TG–DTG and DSC techniques. ResearchGate. [Link]

-

Robie, R. A., & Stout, J. W. (1972). The Heat Capacities at Low-Temperatures and Entropies at 298.15 K of Nesquehonite, MgCO3-3H2O, and Hydromagnesite. American Mineralogist. [Link]

-

Varghese, J., et al. (2024). Stabilization of nesquehonite for application in carbon capture utilization and storage. RSC Sustainability. [Link]

-

Wang, K., et al. (2009). Solubility and stability of nesquehonite (MgCO3·3H2O) in NaCl, KCl, MgCl2, and NH4Cl solutions. ResearchGate. [Link]

-

Langmuir, D. (1965). STABILITY OF CARBONATES IN THE SYSTEM MgO-CO2-H2O. The Journal of Geology. [Link]

-

Peng, C., et al. (2020). Comparison of nesquehonite solubility in water at various temperatures and pressures. ResearchGate. [Link]

-

Vágvölgyi, V., et al. (2008). Conventional and Controlled Rate Thermal analysis of nesquehonite Mg(HCO3)(OH)•2(H2O). ResearchGate. [Link]

-

Becirovic, E., et al. (2023). Nesquehonite (MgCO3⋅3H2O) as a source of solid carbonate for pre-cast elements. OuluREPO. [Link]

-

Felmy, A. R., et al. (2011). Thermodynamic Data for Geochemical Modeling of Carbonate Reactions Associated with CO2 Sequestration – Literature Review. Pacific Northwest National Laboratory. [Link]

-

Wang, F., et al. (2023). Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica. ACS Publications. [Link]

-

Hales, M. C., et al. (2008). Thermo-Raman spectroscopy of synthetic Nesquehonite – implication for the geosequestration of greenhouse gases. ResearchGate. [Link]

-

Hopkinson, L., et al. (2019). Solubility of the hydrated Mg-carbonates nesquehonite and dypingite from 5 to 35°C: Implications for CO2. UCL Discovery. [Link]

Sources

- 1. Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of the chemical and structural behavior of MgCO 3 ·3H 2 O nesquehonite: insights into its stability and functionality - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00682A [pubs.rsc.org]

- 3. Enhanced Nesquehonite Formation and Stability in the Presence of Dissolved Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of nesquehonite for application in carbon capture utilization and storage - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00947A [pubs.rsc.org]

- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The enthalpies of formation of nesquehonite, MgCO3 * 3H2O, and hydromagnesite, 5MgO * 4CO2 * 5H2O | U.S. Geological Survey [usgs.gov]

- 8. The enthalpies of formation of nesquehonite, MgCO3 * 3H2O, and hydromagnesite, 5MgO * 4CO2 * 5H2O [pubs.usgs.gov]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]

- 11. dadun.unav.edu [dadun.unav.edu]

- 12. akjournals.com [akjournals.com]

- 13. On the thermal decomposition of nesquehonite | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Numerical Modeling of CO2, Water, Sodium Chloride, and Magnesium Carbonates Equilibrium to High Temperature and Pressure [mdpi.com]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Hydromagnesite

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydromagnesite [Mg₅(CO₃)₄(OH)₂·4H₂O] is a hydrated magnesium hydroxy-carbonate mineral of significant interest in fields ranging from geology and materials science to pharmaceuticals, primarily for its application as a fire retardant and antacid.[1][2] A comprehensive understanding of its structural and chemical properties is paramount for quality control, process optimization, and new product development. This technical guide provides an in-depth exploration of the core spectroscopic and analytical techniques used to characterize hydromagnesite. We will delve into the causality behind experimental choices in Fourier-Transform Infrared (FTIR) and Raman spectroscopy, X-ray Diffraction (XRD), and Thermal Analysis (TGA/DSC), offering field-proven insights and step-by-step protocols.

Introduction: The Molecular Fingerprint of Hydromagnesite

Hydromagnesite is a monoclinic mineral distinguished by a complex layered structure of magnesium oxide (MgO₆) octahedra and carbonate (CO₃) groups.[3][4] Its chemical formula, Mg₅(CO₃)₄(OH)₂·4H₂O, reveals the presence of distinct functional groups: carbonate ions, hydroxyl groups, and water molecules of hydration.[2] Each of these components interacts with electromagnetic radiation and thermal energy in a unique way, providing a characteristic "fingerprint" that can be decoded using a suite of analytical techniques. Accurate characterization is not merely academic; it is essential for verifying purity, determining particle morphology, and predicting the thermal behavior of hydromagnesite in applied settings, such as its endothermic decomposition which imparts fire retardant properties.[1]

Vibrational Spectroscopy: Probing the Bonds

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is exceptionally powerful for identifying the functional groups within the hydromagnesite structure. These methods are complementary, as their selection rules differ; some vibrational modes may be strong in Raman and weak or absent in FTIR, and vice versa.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations (stretching, bending). The resulting spectrum is a direct probe of the chemical bonds present.

Causality in Experimental Protocol: The primary goal is to obtain a high-resolution spectrum free from interference. The KBr pellet method is standard for powders. It is crucial to use spectroscopic grade KBr and to thoroughly dry both the sample and KBr to eliminate adsorbed atmospheric water, which would otherwise obscure the O-H stretching region of the spectrum.

Experimental Protocol: KBr Pellet Method

-

Drying: Dry the hydromagnesite sample and spectroscopic grade KBr in an oven at 105°C for at least 2 hours to remove adsorbed moisture.

-

Mixing: Weigh approximately 1-2 mg of the hydromagnesite sample and 200-300 mg of KBr. Grind them together in an agate mortar until a fine, homogeneous powder is achieved. The fine particle size is critical to minimize scattering of the IR beam.

-

Pelletizing: Transfer the powder to a pellet die and press under a vacuum at 8-10 tons for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be run first.

Spectral Interpretation: The FTIR spectrum of hydromagnesite is rich with information. Key absorption bands are assigned to specific molecular vibrations.[5][6]

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3650 | O-H Stretching (Hydroxyl) | A sharp, distinct peak corresponding to the stretching of the Mg-OH groups.[6] |

| ~3525 & ~3460 | O-H Stretching (Water & Hydroxyl) | Strong, sharp bands related to hydroxyl groups and structural water involved in hydrogen bonding.[5] |

| ~2940 | O-H Stretching (Water) | A broad band indicating the presence of water molecules of crystallization.[7] |

| ~1485 & ~1430 | ν₃ Antisymmetric Stretching (Carbonate) | A strong, split absorption characteristic of the carbonate ion in the hydromagnesite lattice.[6] |

| ~1120 | ν₁ Symmetric Stretching (Carbonate) | This mode is typically weak in the IR spectrum of hydromagnesite. |

| ~886, ~856, ~790 | ν₂ & ν₄ Bending Modes (Carbonate) | A series of sharp peaks corresponding to the out-of-plane and in-plane bending of the carbonate group.[6] |

| ~590 | Mg-O Lattice Vibrations | Relates to the vibrations of the magnesium-oxygen bonds within the crystal lattice.[6] |

Raman Spectroscopy

Raman spectroscopy involves irradiating a sample with a monochromatic laser. The scattered light is collected, and the energy shifts relative to the incident laser frequency correspond to the vibrational modes of the molecules. It is particularly sensitive to symmetric vibrations and non-polar bonds.

Causality in Experimental Protocol: Sample preparation for Raman is often non-destructive and simpler than for FTIR. The key choice is the laser wavelength. A common choice is a 633 nm HeNe laser, which provides a good balance of signal intensity and minimal fluorescence for many mineral samples.[7] The laser power must be carefully selected to avoid inducing thermal decomposition of the sample.

Experimental Protocol: Micro-Raman Analysis

-

Sample Preparation: Place a small amount of hydromagnesite powder on a clean microscope slide.

-

Instrument Setup: Position the slide on the microscope stage. Select an appropriate objective (e.g., 50x) to focus the laser onto the sample particles.

-

Acquisition: Excite the sample with the laser (e.g., 633 nm) at low power.[7] Collect the scattered light over a spectral range of 100 to 4000 cm⁻¹. Multiple scans are often averaged to improve the signal-to-noise ratio.

Spectral Interpretation: The Raman spectrum provides complementary data to FTIR, with the symmetric carbonate stretch being particularly prominent.

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~3516 & ~3447 | O-H Stretching (Hydroxyl & Water) | Bands assigned to the stretching vibrations of OH units and structural water.[7][8] |

| ~1121 | ν₁ Symmetric Stretching (Carbonate) | A very intense, sharp peak that is the hallmark of hydromagnesite in Raman spectroscopy.[7][8][9] |

| ~708 - ~762 | ν₄ In-plane Bending (Carbonate) | A series of weaker bands corresponding to the in-plane bending modes of the carbonate ion.[8][10] |

X-ray Diffraction (XRD): Unveiling the Crystal Structure

XRD is the definitive technique for identifying crystalline phases and determining their structural properties. It relies on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern.

Causality in Experimental Protocol: Proper sample preparation is essential for obtaining high-quality data. The powder should be finely ground to ensure random orientation of the crystallites, which is a key assumption for powder diffraction. This minimizes preferred orientation effects that can alter the relative intensities of the diffraction peaks.

Experimental Protocol: Powder XRD

-

Sample Preparation: Grind the hydromagnesite sample to a fine powder (<10 µm) using a mortar and pestle to ensure random crystal orientation.[11]

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.

-

Data Collection: Place the holder in the diffractometer. Collect the diffraction pattern typically over a 2θ range of 5° to 80° using Cu Kα radiation.[12] Scan parameters (step size, time per step) should be optimized to achieve good peak resolution and signal-to-noise.

-

Phase Identification: Compare the resulting diffraction pattern (peak positions and relative intensities) against a standard reference pattern from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card #25-0513 for hydromagnesite.[13]

Data Interpretation: The XRD pattern of hydromagnesite is characterized by a series of distinct peaks at specific 2θ angles.

| 2θ Angle (Cu Kα) | d-spacing (Å) | Relative Intensity |

| ~9.6° | ~9.2 | Strong |

| ~14.8° | ~6.0 | Moderate |

| ~24.0° | ~3.7 | Strong |

| ~28.8° | ~3.1 | Moderate-Strong |

| ~31.1° | ~2.87 | Very Strong |

| ~40.7° | ~2.21 | Moderate |

| ~43.4° | ~2.08 | Moderate |

| (Note: Peak positions and intensities can vary slightly based on sample crystallinity and experimental setup. Data synthesized from multiple sources).[13][14][15] |

Thermal Analysis: Monitoring Decomposition

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for understanding the thermal stability and decomposition pathway of hydromagnesite. This is directly relevant to its function as a fire retardant.

Causality in Experimental Protocol: The heating rate and atmosphere are critical parameters. A typical heating rate of 10°C/min under an inert nitrogen or air atmosphere provides a standardized condition for observing the distinct decomposition stages.[1] The atmosphere is crucial because the partial pressure of CO₂ can significantly alter the decomposition mechanism.[1][16]

Experimental Protocol: TGA/DSC

-

Sample Preparation: Weigh a small, precise amount of the hydromagnesite sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA/DSC furnace.

-

Analysis: Heat the sample from ambient temperature to approximately 700°C at a constant rate (e.g., 10°C/min) under a controlled flow of an inert gas like nitrogen.[1]

-

Data Acquisition: Simultaneously record the mass loss (TGA), the rate of mass loss (DTG), and the heat flow (DSC) as a function of temperature.

Data Interpretation: The thermal decomposition of hydromagnesite occurs in distinct, endothermic steps.[1][14]

| Temperature Range (°C) | Mass Loss Event | Associated Thermal Event (DSC) |

| ~200 - 250 | Dehydration: Loss of 4 H₂O molecules | Strong Endotherm |

| ~380 - 450 | Dehydroxylation: Loss of H₂O from OH groups | Strong Endotherm |

| ~510 - 550 | Decarbonation: Loss of 4 CO₂ molecules | Strong Endotherm |

| (Note: Temperatures are approximate and can be influenced by heating rate and atmosphere).[1] |

The TGA curve shows the cumulative mass loss, while the derivative (DTG) curve clearly indicates the temperature of the maximum rate of loss for each step. The DSC curve confirms that each decomposition step is an endothermic process, which is the basis of hydromagnesite's cooling effect in fire retardant applications.[1]

Integrated Spectroscopic Workflow

For a comprehensive and unambiguous characterization of a hydromagnesite sample, these techniques are best used in a complementary workflow. XRD provides the primary confirmation of the crystalline phase, while FTIR and Raman confirm the presence of the correct functional groups (carbonate, hydroxyl, water). TGA/DSC validates the thermal behavior and hydration state.

Sources

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. mindat.org [mindat.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Hydrated Forms of Magnesium Carbonate

This guide provides an in-depth exploration of the various hydrated forms of magnesium carbonate, offering a critical resource for researchers, scientists, and professionals in drug development. Magnesium carbonate and its hydrated variants are not merely simple inorganic salts; they represent a fascinating family of minerals with diverse structures, properties, and applications, ranging from pharmaceutical excipients to potential platforms for carbon sequestration.[1][2][3] This document moves beyond a cursory overview to deliver a detailed technical analysis, grounded in scientific literature and practical insights.

Introduction: The Significance of Hydration in Magnesium Carbonates

The propensity of the magnesium ion (Mg²⁺) to hydrate in aqueous environments plays a pivotal role in the formation of a variety of hydrated magnesium carbonate species.[4] While anhydrous magnesium carbonate (magnesite, MgCO₃) is the thermodynamically stable form under ambient conditions, its precipitation from aqueous solutions at low temperatures is kinetically hindered.[5] This kinetic barrier paves the way for the formation of a spectrum of metastable hydrated and basic magnesium carbonates, each with unique crystalline structures and physicochemical properties.[6][7] Understanding the conditions that favor the formation of each hydrated form, their interconversion pathways, and their distinct characteristics is crucial for their effective utilization in various scientific and industrial applications.

This guide will systematically dissect the most significant hydrated forms of magnesium carbonate, providing a comparative analysis of their properties, synthesis protocols, and characterization techniques.

The Family of Hydrated Magnesium Carbonates: A Comparative Analysis

The primary hydrated forms of magnesium carbonate can be broadly categorized into neutral hydrates and basic hydrates. The neutral hydrates have the general formula MgCO₃·nH₂O, while the basic hydrates incorporate hydroxide ions (OH⁻) into their crystal lattice.

Neutral Hydrated Magnesium Carbonates

These compounds are characterized by the direct coordination of water molecules to the magnesium ion and their incorporation into the crystal structure.

-

Nesquehonite (MgCO₃·3H₂O): One of the most commonly encountered hydrated magnesium carbonates, nesquehonite forms as acicular or prismatic crystals.[8][9] Its structure consists of infinite chains of corner-sharing MgO₆ octahedra, which are interconnected by carbonate groups and hydrogen bonds.[8][9] Nesquehonite is often formed by the carbonation of magnesium-rich solutions at near-ambient temperatures.[1][5]

-

Lansfordite (MgCO₃·5H₂O): This pentahydrate is typically formed at lower temperatures, generally below 10°C, from magnesium bicarbonate solutions.[10][11] Lansfordite crystals are monoclinic and can appear as colorless to white prismatic crystals or stalactitic masses.[10][12] A notable characteristic of lansfordite is its tendency to effloresce at room temperature, losing water to transform into the more stable nesquehonite.[10][13]

-

Magnesium Carbonate Hexahydrate (MgCO₃·6H₂O): A more recently identified and less common form, the hexahydrate crystallizes at low temperatures (around 0°C).[14][15] Its structure is distinct from other hydrates and shows similarities to nickel carbonate hydrates.[15] This phase is metastable and transforms to nesquehonite at room temperature.[14]

Basic Hydrated Magnesium Carbonates

These minerals incorporate hydroxide ions in addition to water of hydration, leading to more complex crystal structures.

-

Artinite (Mg₂(CO₃)(OH)₂·3H₂O): Artinite typically forms as white, silky, monoclinic prismatic crystals, often in radial or fibrous aggregates.[16][17][18] It is commonly found in serpentinized ultramafic rocks and low-temperature hydrothermal veins.[16][17] Its structure contains magnesium, carbonate, and hydroxide ions, along with water molecules.[19]

-

Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O): This is a common alteration product of magnesium-rich minerals and is frequently found as incrustations and in caves.[20] Hydromagnesite is of particular industrial interest as a flame retardant, owing to its endothermic decomposition, releasing both water and carbon dioxide.[20][21] Its thermal decomposition occurs in distinct stages, starting with the loss of water of crystallization, followed by the decomposition of hydroxide ions and finally the carbonate groups.[22][23]

-

Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O): Structurally similar to hydromagnesite, dypingite contains an additional water molecule.[24][25][26] It often occurs as globular aggregates of radially divergent crystals.[26] The distinction between dypingite and hydromagnesite can be subtle and often requires careful analytical characterization.

Amorphous Magnesium Carbonate

Recent research has focused on the synthesis and properties of amorphous magnesium carbonate (AMC).[27][28] Unlike its crystalline counterparts, AMC lacks long-range atomic order. This amorphous nature can impart unique properties, such as high surface area and porosity, making it a promising material for applications in drug delivery, moisture control, and as a functional support for nanoparticles.[7][27][28]

Comparative Physicochemical Properties

A clear understanding of the distinct properties of each hydrated form is essential for selecting the appropriate material for a specific application. The following table summarizes key physicochemical data for the most common hydrated magnesium carbonates.

| Property | Nesquehonite (MgCO₃·3H₂O) | Lansfordite (MgCO₃·5H₂O) | Artinite (Mg₂(CO₃)(OH)₂·3H₂O) | Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O) | Dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O) |

| Formula Mass ( g/mol ) | 138.36 | 174.39[10] | 218.73 | 467.64 | 485.65[24] |

| Crystal System | Monoclinic | Monoclinic[10] | Monoclinic[17] | Monoclinic | Monoclinic[26] |

| Color | Colorless, white | Colorless, white[10] | White[17] | White, yellowish, grayish-white[2] | White, pale pink[26] |

| Luster | Vitreous to silky | Vitreous (fresh)[10] | Silky, pearly[19] | Vitreous, silky, earthy | Pearly[26] |

| Mohs Hardness | 2.5 | 2.5[10] | 2.5[17] | 3.5 | ~2.5 |

| Specific Gravity | 1.837 | 1.7[10] | 2.0[17] | 2.16 | 2.15 (Calculated)[26] |

| Decomposition Behavior | Decomposes to MgO and CO₂ upon heating.[6] | Effloresces to nesquehonite at room temperature.[10] | Decomposes upon heating. | Decomposes between 220-550°C, releasing H₂O and CO₂.[20] | Converts to hydromagnesite upon heating at 150°C.[29] |

Synthesis and Interconversion Pathways

The formation of a specific hydrated magnesium carbonate is highly dependent on the reaction conditions, including temperature, pH, CO₂ partial pressure, and the concentration of magnesium ions. The following diagram illustrates the general relationships and transformation pathways between some of the key hydrated forms.

Caption: Simplified transformation pathways of hydrated magnesium carbonates.

Experimental Protocols: Synthesis and Characterization

To provide actionable insights for laboratory work, this section details a proven protocol for the synthesis and characterization of nesquehonite, a common and important hydrated magnesium carbonate.

Synthesis of Nesquehonite (MgCO₃·3H₂O)

This protocol is adapted from established methods and is designed for reproducibility.[1][8]

Objective: To synthesize crystalline nesquehonite from aqueous solutions.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Solution Preparation:

-

Prepare a 1 M solution of MgCl₂·6H₂O by dissolving the appropriate amount in deionized water.

-

Prepare a 1 M solution of Na₂CO₃ by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Place a beaker containing the MgCl₂ solution on a magnetic stirrer.

-

Slowly add the Na₂CO₃ solution to the MgCl₂ solution dropwise while stirring vigorously. A white precipitate will form immediately. The stoichiometry should be maintained at a 1:1 molar ratio.

-

-

Aging:

-

Continue stirring the suspension for 1 hour at room temperature to allow for crystal growth and phase stabilization.

-

-

Isolation and Washing:

-

Filter the precipitate using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, particularly sodium chloride.

-

-

Drying:

-

Dry the collected solid in an oven at a low temperature (e.g., 40-50°C) to avoid dehydration to other forms. Drying should continue until a constant weight is achieved.

-

Causality Behind Experimental Choices: The slow, dropwise addition of the carbonate solution ensures a more controlled precipitation process, favoring the formation of well-defined crystals rather than an amorphous solid. The aging step is critical for allowing the initial precipitate to transform and crystallize into the desired nesquehonite phase. Thorough washing is essential to obtain a pure product, as residual ions can affect subsequent characterization and applications.

Characterization Workflow

A multi-technique approach is necessary for the unambiguous identification and characterization of the synthesized magnesium carbonate hydrate.

Caption: A typical workflow for the characterization of synthesized nesquehonite.

Detailed Methodologies:

-

Powder X-ray Diffraction (XRD):

-